Potassium;1-bicyclo[1.1.1]pentanyl(trifluoro)boranuide

Catalog No.
S2780135
CAS No.
2410559-72-5
M.F
C5H7BF3K
M. Wt
174.01
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Potassium;1-bicyclo[1.1.1]pentanyl(trifluoro)boran...

CAS Number

2410559-72-5

Product Name

Potassium;1-bicyclo[1.1.1]pentanyl(trifluoro)boranuide

IUPAC Name

potassium;1-bicyclo[1.1.1]pentanyl(trifluoro)boranuide

Molecular Formula

C5H7BF3K

Molecular Weight

174.01

InChI

InChI=1S/C5H7BF3.K/c7-6(8,9)5-1-4(2-5)3-5;/h4H,1-3H2;/q-1;+1

InChI Key

NXQSCLCAFXFPBD-UHFFFAOYSA-N

SMILES

[B-](C12CC(C1)C2)(F)(F)F.[K+]

Solubility

not available

Potassium;1-bicyclo[1.1.1]pentanyl(trifluoro)boranuide is a specialized organoboron compound characterized by the presence of a bicyclo[1.1.1]pentane structure, a trifluoroborane moiety, and a potassium cation. The bicyclo[1.1.1]pentane framework is notable for its unique three-dimensional shape, which can impart distinct physicochemical properties that are beneficial in various applications, particularly in medicinal chemistry and material science. The trifluoro group enhances the compound's reactivity and solubility, making it a valuable intermediate in organic synthesis.

As there is limited research on KBCB, its mechanism of action in any biological system or interaction with other compounds remains unknown.

  • Fluoride compounds can be harmful if ingested or inhaled. KBCB, containing the trifluoromethyl group (CF3), should be handled with appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a fume hood [].
  • Borane compounds can be flammable and react violently with water. While the specific reactivity of KBCB is unknown, similar precautions should be taken for handling until further research is available [].
Due to the reactivity of the boron atom and the bicyclic structure. Key reactions include:

  • Nucleophilic Substitution: The trifluoroborane moiety can undergo nucleophilic substitution reactions, allowing for the introduction of various nucleophiles.
  • Cross-Coupling Reactions: Potassium;1-bicyclo[1.1.1]pentanyl(trifluoro)boranuide can be employed in cross-coupling reactions with aryl halides or other electrophiles, facilitating the formation of carbon-carbon bonds.
  • Dehalogenation: Under specific conditions, this compound can be converted to other derivatives through dehalogenation processes.

Research indicates that bicyclo[1.1.1]pentane derivatives may exhibit bioisosteric properties compared to traditional aromatic compounds, potentially enhancing the pharmacological profiles of drug candidates. The unique structure allows for improved binding interactions with biological targets, which may lead to increased efficacy and reduced side effects in therapeutic applications.

Several synthesis methods have been developed for producing potassium;1-bicyclo[1.1.1]pentanyl(trifluoro)boranuide:

  • Atom-Transfer Radical Addition: This method involves the use of triethylborane to initiate radical addition reactions, enabling the formation of bicyclo[1.1.1]pentane derivatives under mild conditions .
  • Flow Photochemical Synthesis: A scalable method that utilizes photo

Potassium;1-bicyclo[1.1.1]pentanyl(trifluoro)boranuide finds applications in:

  • Medicinal Chemistry: As an intermediate in drug synthesis, leveraging its unique structural properties to enhance drug design.
  • Material Science: Utilized in developing new materials with tailored properties due to its distinctive molecular architecture.
  • Organic Synthesis: Acts as a versatile reagent in various organic transformations, contributing to the development of complex organic molecules.

Interaction studies involving potassium;1-bicyclo[1.1.1]pentanyl(trifluoro)boranuide focus on its reactivity with various nucleophiles and electrophiles, as well as its biological interactions with target proteins or enzymes. These studies help elucidate its potential therapeutic roles and guide further modifications for improved activity.

Several compounds share structural features or functional properties with potassium;1-bicyclo[1.1.1]pentanyl(trifluoro)boranuide:

Compound NameStructural FeaturesUnique Properties
Potassium;trifluoro-(3-methoxycarbonyl-...)Bicyclo[1.1.1]pentane coreMethoxycarbonyl group enhances solubility
Potassium;trifluoro-(3-halo-...)Bicyclo[1.1.1]pentane coreHalogen substituents provide different reactivity profiles
3-Fluorobicyclo[3.3.0]octaneSimilar bicyclic structureDifferent ring size affects strain and reactivity

Uniqueness

Potassium; 1-bicyclo[1.1.1]pentanyl(trifluoro)boranuide stands out due to its trifluoroborane functionality combined with the bicyclic structure, which offers unique reactivity patterns and potential bioisosteric advantages over traditional compounds like phenyl or alkyl groups commonly used in pharmaceuticals.

Dates

Modify: 2023-08-17

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